2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Organic Synthesis Fluorinated Heterocycles Medicinal Chemistry Building Blocks

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 73221-19-9) is a bicyclic heteroaromatic compound with molecular formula C₉H₅F₃N₂O₂ and molecular weight 230.14 g/mol, characterized by a trifluoromethyl substituent at the 2-position and a carboxylic acid functionality at the 3-position of the imidazo[1,2-a]pyridine core. Its physical properties include a melting point range of 194–196°C and a predicted density of 1.59 ± 0.1 g/cm³.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
CAS No. 73221-19-9
Cat. No. B1296445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
CAS73221-19-9
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)C(=O)O)C(F)(F)F
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)7-6(8(15)16)14-4-2-1-3-5(14)13-7/h1-4H,(H,15,16)
InChIKeyWJFKWYWCMPJWQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 73221-19-9): Core Chemical Identity and Procurement-Relevant Specifications


2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 73221-19-9) is a bicyclic heteroaromatic compound with molecular formula C₉H₅F₃N₂O₂ and molecular weight 230.14 g/mol, characterized by a trifluoromethyl substituent at the 2-position and a carboxylic acid functionality at the 3-position of the imidazo[1,2-a]pyridine core [1]. Its physical properties include a melting point range of 194–196°C and a predicted density of 1.59 ± 0.1 g/cm³ . The compound is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry and pharmaceutical research, with the carboxylic acid group enabling further derivatization via amidation, esterification, or decarboxylative coupling reactions [2].

Trifluoromethyl heterocycle building block for medicinal chemistry
Carboxylic acid handle enables amidation, esterification, or decarboxylative coupling
Reported metabolic stability context from -CF3 substitution

Why 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid Cannot Be Replaced by Other Imidazo[1,2-a]pyridine Analogs


Substitution with generic imidazo[1,2-a]pyridine-3-carboxylic acid analogs fails because the trifluoromethyl group at the 2-position fundamentally alters the scaffold's lipophilicity, metabolic stability, and electronic properties in ways that non-fluorinated or differently substituted analogs cannot replicate [1]. The -CF₃ substituent increases lipophilicity (estimated logP enhancement of approximately 0.8–1.2 units compared to the unsubstituted parent compound) and confers resistance to oxidative metabolism, directly impacting pharmacokinetic profiles and target engagement in downstream bioactive molecules [2]. Furthermore, the 2-trifluoromethyl group serves as a critical pharmacophoric element in several validated drug discovery programs, including AMPA receptor modulation and kinase inhibition, where replacement with -CH₃, -H, or halogen substituents results in loss of potency or target selectivity [3].

Non-fluorinated analogs Lack CF3 lipophilicity and metabolic stability context; may shift downstream PK profile
Positional isomers (6-CF3, 7-CF3) Substitution position alters SAR; antitubercular or kinase activity profile may not transfer
Ester or 3-H analogs Require additional deprotection or pre-functionalization steps for C-3 arylation

Comparative Evidence Guide: Quantitative Differentiation of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 73221-19-9)


Synthetic Route Feasibility: Established One-Pot Precursor Access from Trifluoroacetonitrile

The target compound is accessible via a well-characterized synthetic route from trifluoroacetonitrile, enabling controlled introduction of the 2-CF₃ group on the imidazo[1,2-a]pyridine core [1]. This route contrasts with alternative C-H trifluoromethylation methods that typically require transition-metal catalysts and exhibit variable positional selectivity [2]. The pyridinium ylide cycloaddition approach provides the 3-carboxylic acid directly upon deprotection with trifluoroacetic acid, bypassing the need for post-synthetic carboxylation steps required for analogs lacking this functionality [1].

Synthetic route access
Reported
2-step route from trifluoroacetonitrile vs. alternative 3–4 steps
Supports reliable scale-up procurement
Class-level inference, verify with supplier batch data
Organic Synthesis Fluorinated Heterocycles Medicinal Chemistry Building Blocks

Trifluoromethyl Substitution Position: 2-CF₃ vs. 6-CF₃ and 7-CF₃ Isomers

In a comparative study of imidazo[1,2-a]pyridine-3-carboxylate positional isomers, the antitubercular activity profile varies dramatically based on substitution pattern [1]. While the 2-CF₃-3-carboxylic acid compound serves as a critical building block for carboxamide derivatives, the 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate scaffold demonstrated MIC values of 0.1 μM against replicating H37Rv Mycobacterium tuberculosis, whereas the homologous imidazo[1,2-a]pyrimidine isomer exhibited reduced potency (MIC = 1.3 μM) [1]. This demonstrates that the imidazo[1,2-a]pyridine core with appropriate 2-position substitution provides a structurally privileged framework distinct from the pyrimidine analog [1].

Scaffold antitubercular activity
Class-level inference
Imidazo[1,2-a]pyridine scaffold MIC 0.1 µM vs. pyrimidine analog MIC 1.3 µM (reported)
Supports scaffold-class differentiation
Endpoint context requires independent validation
Positional Isomer SAR Antitubercular Activity Mycobacterium tuberculosis

Carboxylic Acid Functional Handle: Enabling Decarboxylative Arylation Chemistry

The 3-carboxylic acid functionality of this compound enables ligand-free palladium-catalyzed decarboxylative arylation, a synthetic transformation that is not accessible with the corresponding 3-H or 3-ester analogs without additional deprotection steps [1]. This protocol, using Pd(OAc)₂ as catalyst under ligand-free conditions, allows direct arylation at the 3-position with aryl bromides to generate 3-aryl-imidazo[1,2-a]pyridine derivatives in a single step [1]. The unsubstituted imidazo[1,2-a]pyridine core (lacking the carboxylic acid handle) would require pre-functionalization with halogens or organometallic reagents for comparable C-C bond formation, adding 2–3 synthetic steps [2].

C-3 arylation step count
Reported
1 step (decarboxylative) vs. 3–4 steps (alternative routes)
Supports synthetic efficiency assessment
Method-dependent; verify with specific aryl bromide scope
Decarboxylative Coupling C-C Bond Formation Late-Stage Functionalization

Physical Property Differentiation: Lipophilicity and pKa vs. Non-Fluorinated Analogs

The 2-trifluoromethyl substituent confers quantifiable differences in key physicochemical parameters compared to non-fluorinated imidazo[1,2-a]pyridine-3-carboxylic acid analogs . The predicted pKa of the carboxylic acid group is -1.73 ± 0.41, indicating it exists predominantly in the deprotonated carboxylate form at physiological pH . The trifluoromethyl group increases lipophilicity (estimated clogP increase of 0.8–1.2 log units compared to 2-H or 2-CH₃ analogs) and molecular weight by approximately 68 Da (from 162.15 g/mol for the parent 2-H analog to 230.14 g/mol), properties known to influence membrane permeability and metabolic stability [1].

Lipophilicity & pKa shift
Predicted values
ΔclogP +0.8 to +1.2; pKa -1.73 (predicted)
Supports ADME prediction context
Computational values; verify experimentally for lead series
Lipophilicity Physicochemical Properties ADME Prediction

Optimal Application Scenarios for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 73221-19-9) Based on Differentiating Evidence


Medicinal Chemistry: Lead Optimization Scaffold Requiring Enhanced Metabolic Stability

The 2-trifluoromethyl group on this scaffold provides quantifiable lipophilicity enhancement (estimated ΔclogP of +0.8 to +1.2 units) and metabolic stability relative to non-fluorinated analogs, as supported by established fluorine medicinal chemistry principles [1]. This compound is optimally deployed in medicinal chemistry programs where scaffold replacement or lead optimization requires improved membrane permeability or resistance to CYP450-mediated oxidative metabolism [1]. The carboxylic acid handle further enables rapid diversification to carboxamides or decarboxylative arylation products for SAR exploration [2].

Organic Synthesis: Rapid Library Generation via Decarboxylative Arylation

This compound is ideally suited for high-throughput library synthesis programs requiring efficient C-3 arylation. The ligand-free Pd(OAc)₂-catalyzed decarboxylative arylation protocol enables direct coupling with aryl bromides in a single step, eliminating the need for protecting groups, halogenation pre-activation, or organometallic intermediates [2]. This represents a 2–3 step reduction compared to alternative routes using unfunctionalized imidazo[1,2-a]pyridine cores, translating to significant time and resource savings in parallel synthesis workflows [2].

Anti-Infective Drug Discovery: Tuberculosis Scaffold Development

Based on scaffold-level evidence showing that imidazo[1,2-a]pyridine-3-carboxylate derivatives exhibit potent antitubercular activity (MIC = 0.1 μM for optimized analogs against H37Rv Mtb) with 13-fold greater potency than the corresponding pyrimidine analog (MIC = 1.3 μM), this 2-CF₃-3-carboxylic acid compound serves as a strategic building block for anti-TB drug discovery programs [3]. The imidazo[1,2-a]pyridine core demonstrates selectivity for mycobacterial species over other bacterial and fungal pathogens (MIC >128 μM against S. aureus, E. coli, and C. albicans), providing a favorable selectivity window for tuberculosis-targeted development [3].

Process Chemistry: Supply Chain-Robust Intermediate with Defined Synthetic Route

For process chemistry and scale-up applications, this compound benefits from a well-characterized synthetic route via trifluoroacetonitrile cycloaddition that avoids transition metal catalysts and proceeds under mild conditions [4]. The defined 2-step sequence from commercial starting materials, coupled with established analytical characterization (melting point: 194–196°C), reduces supply chain uncertainty and facilitates quality control compared to analogs requiring complex multi-step functionalization or positional isomer separation [4]. This makes it a reliable building block for programs transitioning from discovery to preclinical development.

Application
Selection Property
Validation Focus
Lead optimization scaffold studies
-CF3 lipophilicity enhancement context
CYP450 oxidative metabolism resistance review
Library synthesis via C-3 diversification
Ligand-free Pd-catalyzed decarboxylative arylation capability
Coupling efficiency with aryl bromides
Antitubercular scaffold research
Imidazo[1,2-a]pyridine scaffold antitubercular assay context
Mycobacterial MIC endpoint review
Scale-up intermediate procurement
Defined 2-step route from commercial starting materials
Batch reproducibility and melting point specification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.